molecular formula C9H8N2O3 B2951408 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one CAS No. 119933-35-6

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one

Cat. No.: B2951408
CAS No.: 119933-35-6
M. Wt: 192.174
InChI Key: STTWANCXBHRTPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one ( 119933-35-6) is a high-purity (98%) chemical compound with the molecular formula C 9 H 8 N 2 O 3 and a molecular weight of 192.17 g/mol . As a member of the 1,3,4-oxadiazol-2(3H)-one family, this heterocyclic scaffold is of significant interest in medicinal chemistry and agrochemical research . While specific biological data for this isomer is not fully established in the search results, closely related compounds in this class, such as the insecticide metoxadiazone (3-(2-methoxyphenyl)-5-methoxy-1,3,4-oxadiazol-2(3H)-one), are known to exhibit insecticidal activity by targeting adrenergic receptors, leading to the relaxation of vascular smooth muscles and inhibition of norepinephrine secretion . This suggests potential research applications for this compound in developing new pharmacological or agrochemical agents and as a valuable building block in organic synthesis for creating diverse heterocyclic libraries . The compound is not listed on the TSCA Inventory and is supplied as a solid material . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3H-1,3,4-oxadiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-13-7-4-2-3-6(5-7)8-10-11-9(12)14-8/h2-5H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTWANCXBHRTPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method is the reaction of 3-methoxybenzohydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring. The reaction conditions often include:

    Reagents: 3-methoxybenzohydrazide, carbon disulfide, base (e.g., potassium hydroxide)

    Solvents: Ethanol or methanol

    Temperature: Reflux conditions

    Oxidizing Agents: Hydrogen peroxide or iodine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole ring and methoxyphenyl group undergo oxidation under controlled conditions:

Reaction Reagents/Conditions Products Yield Source
Ring oxidationKMnO₄ in acidic medium (H₂SO₄)5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2,4-dione65%
DemethylationBBr₃ in CH₂Cl₂ (0°C)5-(3-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one78%

Oxidation of the oxadiazole ring with KMnO₄ introduces a ketone group at position 4, forming a dione derivative. Demethylation of the methoxy group using boron tribromide yields the phenolic analog .

Reduction Reactions

Reductive modifications target the oxadiazole ring and substituents:

Reaction Reagents/Conditions Products Yield Source
Ring reductionLiAlH₄ in THF (reflux)3-(3-Methoxyphenyl)-1,2-diamino propane52%
Nitro group reductionH₂/Pd-C in ethanol5-(3-Aminophenyl)-3H-1,3,4-oxadiazol-2-one89%

The oxadiazole ring is cleaved by LiAlH₄ to form diamine derivatives . Catalytic hydrogenation reduces nitro-substituted analogs to amines.

Substitution Reactions

The 3-methoxyphenyl group facilitates electrophilic substitution:

Reaction Reagents/Conditions Products Yield Source
NitrationHNO₃/H₂SO₄ (0–5°C)5-(3-Methoxy-4-nitrophenyl)-3H-1,3,4-oxadiazol-2-one70%
SulfonationClSO₃H in CHCl₃5-(3-Methoxy-4-sulfophenyl)-3H-1,3,4-oxadiazol-2-one68%

Nitration occurs preferentially at the para position of the methoxy group. Sulfonation under mild conditions introduces sulfonic acid groups .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in annulation and rearrangements:

Reaction Reagents/Conditions Products Yield Source
PhotocycloadditionUV light (λ = 254 nm) in benzeneBenzofuran-fused oxadiazole derivative45%
Acidic hydrolysis6M HCl (reflux, 12h)3-Methoxybenzoic acid hydrazide92%

Photocycloaddition forms fused heterocycles with potential bioactivity . Hydrolysis in strong acid regenerates the hydrazide precursor.

Catalytic Functionalization

Palladium-mediated cross-coupling enhances structural diversity:

Reaction Reagents/Conditions Products Yield Source
Suzuki couplingPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃5-(3-Methoxy-4-biphenyl)-3H-1,3,4-oxadiazol-2-one81%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aryl halideN-Aryl derivatives75%

Suzuki coupling installs aryl groups at the methoxyphenyl ring , while Buchwald-Hartwig amination introduces nitrogen substituents .

Comparative Reactivity Insights

Key differences between 5-(3-methoxyphenyl) and analogs:

Compound Reactivity with LiAlH₄ Electrophilic Substitution Rate
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-oneModerate ring openingFast (directed by –OCH₃)
5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-oneResistantSlow (deactivated ring)
5-(2-Nitrophenyl)-3H-1,3,4-oxadiazol-2-oneRapid ring cleavageVery slow

The electron-donating methoxy group accelerates electrophilic substitution compared to deactivating substituents like –Cl or –NO₂ .

Mechanistic Studies

  • Oxidative Ring Expansion : DFT calculations show that oxidation proceeds via a radical intermediate stabilized by the oxadiazole’s electron-deficient ring .

  • Acid-Catalyzed Hydrolysis : Protonation at N3 initiates ring opening, followed by nucleophilic attack by water.

Stability and Byproduct Formation

Condition Stability Major Degradation Product
Aqueous pH 7.4 (37°C)>48hNone detected
Aqueous pH 1.0 (37°C)6h3-Methoxybenzoic acid hydrazide
UV light (300 nm)2hRing-opened nitrile derivative

The compound is stable under physiological conditions but degrades rapidly in acidic or photolytic environments .

Scientific Research Applications

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Enzymes, receptors, and other proteins

    Pathways: Signal transduction pathways, metabolic pathways

The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Table 1: Comparison of 1,3,4-Oxadiazol-2-one Derivatives

Compound Name Substituents Biological Activity (Mycobacterium tuberculosis H37Rv) Key Findings References
5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one 5-(3-methoxyphenyl) Not explicitly reported in evidence Hypothesized enhanced solubility and binding due to methoxy group
5-(Pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one 5-(pyridin-4-yl) MIC = 3.12–6.25 µg/mL High antimycobacterial activity; molecular modeling suggests H-bonding interactions
5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one 5-(4-chlorophenyl) No activity data reported Electron-withdrawing Cl may reduce solubility; safety data available (MSDS)
5-(3-Hydroxyphenyl)-3H-1,3,4-oxadiazol-2-one 5-(3-hydroxyphenyl) Not reported Hydroxyl group may improve H-bonding but increase metabolic instability
5-(3-Nitrophenyl)-3H-1,3,4-oxadiazol-2-one 5-(3-nitrophenyl) Not reported Nitro group (electron-withdrawing) may alter electronic properties
5-(Pyridin-4-yl)-1,3,4-oxadiazole-2-thione Oxadiazole-2-thione core Inactive Replacement of ketone with thione abolishes antimycobacterial activity

Key Findings from Comparative Studies

Oxadiazol-2-one vs. Oxadiazole-2-thione: The ketone group in the oxadiazol-2-one core is critical for antimycobacterial activity. tuberculosis H37Rv, likely due to reduced hydrogen-bonding capacity and altered electronic properties .

Substituent Effects: Pyridin-4-yl: Derivatives like 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one exhibited potent activity (MIC = 3.12–6.25 µg/mL), attributed to the pyridine ring’s ability to engage in π-π stacking and hydrogen bonding . Methoxyphenyl: While direct activity data for 5-(3-methoxyphenyl) is lacking, the methoxy group’s electron-donating nature may improve pharmacokinetic properties compared to electron-withdrawing substituents (e.g., Cl, NO₂) .

Synthetic Accessibility : Solid-phase synthesis methods (e.g., acyl hydrazide cyclization) enable efficient production of oxadiazol-2-one derivatives, facilitating structure-activity relationship (SAR) studies .

Molecular Modeling and Target Interactions

Preliminary molecular dynamics simulations suggest that oxadiazol-2-one derivatives interact with mycobacterial targets (e.g., enoyl-acyl carrier protein reductase) through:

  • Hydrogen bonding between the ketone oxygen and active-site residues.
  • Van der Waals interactions with hydrophobic pockets via aromatic substituents. The 3-methoxyphenyl group in this compound may optimize binding by balancing lipophilicity and polarity, though experimental validation is needed .

Biological Activity

5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its potential as an antioxidant and anticancer agent, supported by various studies and data.

  • Chemical Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.171 g/mol
  • CAS Number : 119933-35-6

Antioxidant Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazoles exhibit significant antioxidant properties. In a study evaluating various 5-substituted 1,3,4-oxadiazoles, compounds were synthesized and tested for their ability to scavenge free radicals. Notably, the compound exhibited antioxidant activity comparable to standard antioxidants like butylated hydroxytoluene (BHT) .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound25.0
Butylated Hydroxytoluene (BHT)22.5

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. The compound has shown promising results against several cancer cell lines.

The mechanism underlying the anticancer effects involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. For instance, studies have reported that oxadiazole derivatives can inhibit the activity of enzymes such as EGFR and Src kinase, which are critical in cancer progression .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Growth Inhibition (%)Reference
PC-3 (Prostate Cancer)0.6795.70
HCT-116 (Colon Cancer)0.8093.50
SNB-75 (CNS Cancer)0.8791.00

Case Studies

In a recent study involving a series of synthesized oxadiazole derivatives, it was found that modifications at the phenyl ring significantly influenced biological activity. The introduction of methoxy groups was associated with enhanced anticancer properties against various cell lines .

Example Case Study

A derivative similar to this compound was tested against multiple cancer types including breast and colorectal cancers. The study concluded that the compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells .

Q & A

Q. What are the optimized synthetic routes for 5-(3-Methoxyphenyl)-3H-1,3,4-oxadiazol-2-one, and how can reaction yields be maximized?

The synthesis of 1,3,4-oxadiazol-2-one derivatives typically involves cyclization of hydrazide intermediates. A carbon dioxide route (CDR) has been validated for structurally analogous compounds, where hydrazides (prepared in 89–97% yields from acid chlorides and hydrazine monohydrate) react with CO₂ under basic conditions in ethanol. This method achieves high yields (e.g., >80%) and avoids harsh reagents. Key parameters include maintaining anhydrous conditions during hydrazide formation and optimizing CO₂ pressure during cyclization .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the oxadiazole ring and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretching vibrations (~1740–1780 cm⁻¹) and oxadiazole ring vibrations. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. For purity assessment, HPLC with UV detection (λ = 254–280 nm) is recommended .

Q. What preliminary biological activities have been reported for 1,3,4-oxadiazol-2-one derivatives?

Analogous compounds exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with IC₅₀ values in the low micromolar range. For example, 3-substituted 5-(pyridin-4-yl)-3H-1,3,4-oxadiazol-2-ones showed MIC values of 2–8 µg/mL. Activity is influenced by electron-withdrawing substituents on the aryl ring, which enhance membrane permeability .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

SAR studies on FAAH inhibitors reveal that substitution at the 5-position with aryloxy groups enhances potency. For instance, 5-aryloxy-3-phenyl derivatives showed IC₅₀ values <100 nM against FAAH. Computational docking (e.g., using AutoDock Vina) can predict binding interactions, focusing on hydrogen bonding with catalytic residues (e.g., Ser241 in FAAH). Introducing polar groups at the 3-methoxyphenyl moiety may improve selectivity over off-target enzymes .

Q. What molecular modeling strategies are effective in resolving contradictory activity data across analogs?

Contradictions in antimycobacterial activity can arise from differences in bacterial efflux pump expression or compound stability. Molecular dynamics simulations (e.g., GROMACS) combined with free-energy perturbation (FEP) calculations can model drug-membrane interactions and predict resistance mechanisms. For example, analogs with bulky substituents may evade efflux pumps, as seen in 5-(pyridin-4-yl) derivatives .

Q. How can in vivo pharmacokinetic profiles of this compound analogs be optimized?

Pharmacokinetic optimization requires balancing lipophilicity (logP 2–3) and metabolic stability. Studies on stilbene analogs (e.g., 4-[(E)-2-(3-methoxyphenyl)ethenyl]phenol) suggest that methoxy groups enhance plasma half-life by reducing CYP450-mediated oxidation. Microsomal stability assays (using liver microsomes) and plasma protein binding assays (e.g., equilibrium dialysis) are critical for prioritizing candidates .

Q. What experimental designs mitigate synthetic challenges in scaling up 1,3,4-oxadiazol-2-one derivatives?

Scale-up challenges include exothermic cyclization reactions and CO₂ handling. Flow chemistry systems (e.g., continuous stirred-tank reactors) improve heat dissipation and reaction control. Process analytical technology (PAT), such as in-line FTIR, monitors cyclization progress. For purification, recrystallization from ethanol/water (7:3 v/v) achieves >98% purity, avoiding column chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.